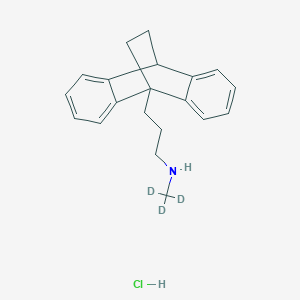
N-methyl-d3-9,10-ethanoanthracene-9(10H)-propanamine, monohydrochloride
概要
説明
マプロチリン-d3 (塩酸塩) は、テトラサイクリック系抗うつ薬であるマプロチリン塩酸塩の重水素化形態です。 主にガスクロマトグラフィー質量分析法 (GC-MS) または液体クロマトグラフィー質量分析法 (LC-MS) によるマプロチリンの定量のための内部標準として、科学研究で使用されています . マプロチリン自体は、うつ病、主要なうつ病、双極性障害、およびうつ病に伴う不安の治療に使用されています .
2. 製法
合成経路と反応条件: マプロチリン-d3 (塩酸塩) の調製には、マプロチリン分子に重水素原子を導入することが含まれます。これは、通常、合成プロセスにおいて重水素化試薬を使用することによって達成されます。最終生成物は、通常、安定性と溶解性を高めるために精製され、塩酸塩の形に変換されます。
工業生産方法: マプロチリン-d3 (塩酸塩) の工業生産は、研究室での調製と同様の合成経路に従いますが、より大規模に行われます。このプロセスには、重水素化化合物の純度と一貫性を確保するために、厳格な品質管理措置が含まれます。 最終生成物は通常、分析アプリケーションでの使用を容易にするためにメタノール溶液として提供されます .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of maprotiline-d3 (hydrochloride) involves the incorporation of deuterium atoms into the maprotiline molecule. This is typically achieved through the use of deuterated reagents in the synthesis process. The final product is often purified and converted into its hydrochloride salt form for stability and solubility.
Industrial Production Methods: Industrial production of maprotiline-d3 (hydrochloride) follows similar synthetic routes as the laboratory preparation but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the deuterated compound. The final product is usually provided as a solution in methanol for ease of use in analytical applications .
化学反応の分析
反応の種類: マプロチリン-d3 (塩酸塩) は、以下を含むいくつかの種類の化学反応を起こします。
N-脱メチル化: 窒素原子からのメチル基の除去。
脱アミノ化: アミノ基の除去。
水酸化: 芳香環へのヒドロキシル基の付加。
一般的な試薬と条件:
N-脱メチル化: 通常、強酸または強塩基の使用を伴います。
脱アミノ化: 酸化剤を使用して実行されることが多いです。
水酸化: 過酸化水素や分子状酸素などの水酸化剤の存在を必要とします。
科学的研究の応用
マプロチリン-d3 (塩酸塩) は、科学研究で広く使用されており、次の用途があります。
分析化学: GC-MS および LC-MS におけるマプロチリンの定量のための内部標準として。
薬物動態研究: 生物系におけるマプロチリンの代謝と分布を研究するために。
神経科学研究: マプロチリンが神経伝達物質系に及ぼす影響を調査するために。
作用機序
マプロチリン-d3 (塩酸塩) は、特にノルエピネフリンのシナプス前再取り込みを阻害することにより、その効果を発揮します。 これにより、脳のシナプス間隙におけるノルエピネフリンの濃度が高くなり、神経伝達を促進し、うつ症状を軽減します . この化合物は、セロトニンやドーパミンの再取り込みには有意な影響を与えません .
類似の化合物:
ノルトリプチリン: ノルエピネフリン再取り込み阻害作用が類似した、三環系抗うつ薬。
プロトリプチリン: 薬理学的特性が類似した、別の三環系抗うつ薬。
ベンゾカマチン: マプロチリンと構造的に類似した、不安解消薬および鎮静薬.
独自性: マプロチリン-d3 (塩酸塩) は、重水素化形態であるため、安定性が高く、分析アプリケーションにおいて正確な定量を可能にするという独自の特性を持っています。 セロトニンやドーパミンの再取り込みには有意な影響を与えずに、ノルエピネフリンの再取り込みを選択的に阻害するという点は、他の三環系抗うつ薬と差別化されています .
類似化合物との比較
Nortriptyline: A tricyclic antidepressant with similar norepinephrine reuptake inhibition.
Protriptyline: Another tricyclic antidepressant with similar pharmacological properties.
Benzoctamine: An anxiolytic and sedative drug structurally similar to maprotiline.
Uniqueness: Maprotiline-d3 (hydrochloride) is unique due to its deuterated form, which provides enhanced stability and allows for precise quantification in analytical applications. Its selective inhibition of norepinephrine reuptake, without significant effects on serotonin or dopamine reuptake, distinguishes it from other tricyclic antidepressants .
生物活性
Overview of N-methyl-d3-9,10-ethanoanthracene-9(10H)-propanamine
N-methyl-d3-9,10-ethanoanthracene-9(10H)-propanamine is a derivative of ethanoanthracene, modified to incorporate a methyl group and a propanamine moiety. Its unique structure contributes to its potential biological activities, particularly in pharmacology and biochemistry.
Chemical Structure
The chemical formula for this compound is with a molecular weight of approximately 305.44 g/mol. Its structural characteristics enable it to interact with various biological systems.
Research indicates that compounds similar to N-methyl-d3-9,10-ethanoanthracene derivatives may exhibit significant biological activities through mechanisms such as:
- Receptor Interaction : These compounds can bind to specific receptors, influencing cellular signaling pathways.
- Enzyme Inhibition : They may act as inhibitors for certain enzymes, modulating metabolic processes.
- Antioxidant Properties : The structure allows for potential scavenging of free radicals, contributing to cellular protection.
Case Studies and Research Findings
- Antitumor Activity : A study published in the Journal of Chromatography examined the antitumor effects of various ethanoanthracene derivatives. It was found that certain modifications enhance their cytotoxicity against cancer cell lines .
- Neuroprotective Effects : Research has indicated that similar compounds demonstrate neuroprotective effects in models of neurodegeneration. They may inhibit oxidative stress and inflammation in neuronal cells .
- Pharmacological Profiling : A comprehensive pharmacological evaluation revealed that N-methyl-d3-9,10-ethanoanthracene derivatives exhibit varied activity against different biological targets, suggesting potential therapeutic applications .
Data Table: Biological Activity Summary
特性
IUPAC Name |
3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)-N-(trideuteriomethyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N.ClH/c1-21-14-6-12-20-13-11-15(16-7-2-4-9-18(16)20)17-8-3-5-10-19(17)20;/h2-5,7-10,15,21H,6,11-14H2,1H3;1H/i1D3; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZDMFGKECODQRY-NIIDSAIPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC12CCC(C3=CC=CC=C31)C4=CC=CC=C24.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NCCCC12CCC(C3=CC=CC=C31)C4=CC=CC=C24.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















